Dihydrochlamydocin analog-1

Description

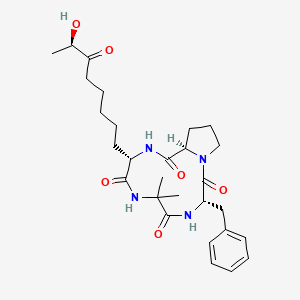

Structure

3D Structure

Properties

IUPAC Name |

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDMJAFJDQSE-RYFAJOAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017904 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-64-8 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydrochlamydocin Analog-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochlamydocin analog-1 is a potent, cell-permeable cyclic tetrapeptide belonging to the family of histone deacetylase (HDAC) inhibitors. This document provides a comprehensive overview of its mechanism of action, drawing upon established knowledge of chlamydocin (B1668628) analogs and the broader class of HDAC inhibitors. It details the molecular interactions, effects on cellular signaling pathways, and resultant anti-proliferative and pro-apoptotic activities. This guide is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual representations of key cellular processes to facilitate further research and drug development efforts.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of core histones.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1][2]

This compound, like other cyclic tetrapeptide HDAC inhibitors, is thought to interact with the active site of HDAC enzymes.[3][4] The structure of these inhibitors typically includes a cap group that interacts with the rim of the active site pocket, a linker region, and a zinc-binding group that chelates the essential Zn2+ ion in the catalytic domain of the HDAC enzyme.[1] This binding prevents the substrate (acetylated lysine) from accessing the active site, thereby inhibiting the deacetylation process. The result is an accumulation of acetylated histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[2][5]

One known quantitative measure of its potency is its ability to inhibit the deacetylation of histone H4 peptide with an IC50 of 30 nM.[6]

Cellular Targets

The primary cellular targets of this compound are the class I and II histone deacetylases. While specific isoform selectivity data for this particular analog is not widely available, related chlamydocin analogs have been shown to inhibit class I and IIa HDACs at nanomolar concentrations.[4]

Beyond histones, HDAC inhibitors affect the acetylation status and function of a multitude of non-histone proteins.[5] These include proteins involved in crucial cellular processes such as:

-

Transcription Factors: p53, NF-κB

-

Chaperone Proteins: Hsp90

-

Structural Proteins: α-tubulin

-

DNA Repair Proteins: Ku70

The modulation of these non-histone protein targets contributes significantly to the pleiotropic effects of HDAC inhibitors.

Key Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound initiates a cascade of events that impact several critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

HDAC inhibitors are well-documented inducers of cell cycle arrest, primarily at the G1/S and G2/M transitions.[5] This is often mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1. The upregulation of p21 leads to the inhibition of CDK complexes, thereby halting cell cycle progression.[5]

Induction of Apoptosis

This compound induces apoptosis through both intrinsic and extrinsic pathways. HDAC inhibition can lead to:

-

Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax and Bak.

-

Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2 and Bcl-xL.

-

Activation of caspases: The altered balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.

-

Sensitization to death receptor-mediated apoptosis: HDAC inhibitors can upregulate the expression of death receptors like Fas and TRAIL receptors, making cells more susceptible to extrinsic apoptotic signals.

The tumor suppressor protein p53 plays a crucial role in these processes. HDAC inhibition can lead to the acetylation and stabilization of p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic target genes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related chlamydocin analogs.

Table 1: In Vitro HDAC Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| This compound | Histone H4 peptide deacetylation | 30 | [6] |

| 1-Alaninechlamydocin | HDAC Activity (HeLa cell lysate) | 6.4 | [7] |

Table 2: Anti-proliferative and Cytotoxic Activity of a Chlamydocin Analog (1-Alaninechlamydocin)

| Cell Line | GI50 (nM) | TGI (nM) | LC50 (nM) | Reference |

| MIA PaCa-2 | 5.3 | 8.8 | 22 | [7] |

| Panc-1 | Low nM | - | >10,000 | [7] |

| hTERT-HPNE | Low nM | - | >10,000 | [7] |

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HDAC inhibitors like this compound.

In Vitro HDAC Activity Assay

This protocol describes a common method to determine the inhibitory activity of a compound against HDAC enzymes.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of HDAC enzyme, fluorogenic acetylated peptide substrate, and developer solution according to the manufacturer's instructions.

-

Reaction Setup: In a 384-well plate, add assay buffer, the test compound at various concentrations, and the HDAC enzyme.

-

Enzyme Reaction: Incubate the plate to allow the compound to interact with the enzyme. Initiate the deacetylase reaction by adding the fluorogenic substrate. Incubate to allow for substrate deacetylation.

-

Signal Development: Stop the reaction and generate a fluorescent signal by adding the developer solution.

-

Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the quantification of apoptosis induction using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a potent inhibitor of histone deacetylases, exerting its anti-cancer effects through the modulation of gene expression, induction of cell cycle arrest, and promotion of apoptosis. Its mechanism of action is multifaceted, involving both histone and non-histone protein targets. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific HDAC isoform selectivity of this compound and its efficacy in various preclinical cancer models.

References

- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]

- 2. Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. pubs.acs.org [pubs.acs.org]

Dihydrochlamydocin Analog-1: A Technical Guide to its Biological Activity as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Dihydrochlamydocin analog-1, a potent inhibitor of histone deacetylase (HDAC). This compound, a synthetic analog of the natural product chlamydocin (B1668628), demonstrates significant inhibitory effects on histone H4 deacetylation. This document collates the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and workflows pertinent to the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents.

Chlamydocin is a naturally occurring cyclic tetrapeptide that exhibits potent HDAC inhibitory activity. Its analogs, including this compound, have been synthesized to explore and optimize this activity for potential therapeutic applications. This compound has been identified as a potent inhibitor of histone H4 peptide deacetylation.[1]

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its inhibition of histone deacetylase activity. The available quantitative data is summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Histone H4 Peptide Deacetylation | Biochemical Assay | 30 | [1] |

Mechanism of Action: HDAC Inhibition

As a chlamydocin analog, this compound is understood to function as a histone deacetylase inhibitor. The general mechanism of action for this class of compounds involves the binding of the inhibitor to the active site of the HDAC enzyme, thereby preventing it from deacetylating its histone substrates. This leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes. The downstream effects of HDAC inhibition in cancer cells include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not publicly detailed, a general experimental workflow for assessing HDAC inhibitory activity can be described. The following is a representative protocol for a fluorometric in vitro HDAC activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific histone deacetylase or a mixture of HDACs.

Materials:

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.

-

Assay Reaction:

-

Add 25 µL of the diluted test compound or controls to the wells of the 96-well plate.

-

Add 50 µL of the diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

-

-

Reaction Termination and Signal Development:

-

Add 50 µL of the developer solution to each well to stop the deacetylation reaction and initiate the development of the fluorescent signal.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

Concluding Remarks

This compound is a potent inhibitor of histone H4 deacetylation, positioning it as a compound of interest for further investigation in the context of diseases driven by epigenetic dysregulation, such as cancer. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the biological activity and therapeutic potential of this and related chlamydocin analogs. Future research should focus on determining the isoform selectivity of this compound, its efficacy in various cancer cell lines, and its in vivo activity in preclinical models. Such studies will be crucial in advancing our understanding of this promising HDAC inhibitor and its potential for clinical development.

References

Unveiling Dihydrochlamydocin Analog-1: A Potent Histone Deacetylase Inhibitor

For Immediate Release

[City, State] – [Date] – A significant advancement in the field of epigenetics and cancer research has been the discovery and characterization of Dihydrochlamydocin analog-1, a potent inhibitor of histone deacetylase (HDAC). Also referred to as "compound 2," this chlamydocin (B1668628) analog has demonstrated significant activity in inhibiting the deacetylation of histone H4 peptides, a key process in the regulation of gene expression. This technical guide provides an in-depth overview of the discovery, history, and core scientific data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound emerged from research focused on the modification of chlamydocin, a naturally occurring cyclic tetrapeptide known for its potent HDAC inhibitory and antitumor activities. The parent compound, chlamydocin, is characterized by a unique amino acid residue containing an epoxide functional group, which is crucial for its irreversible inhibition of HDACs. The development of this compound involved the chemical modification of this reactive epoxide, leading to a "dihydro-" derivative.

Quantitative Biological Activity

The primary mechanism of action for this compound is the inhibition of histone deacetylases. Quantitative analysis has revealed its high potency, particularly in the context of histone H4 deacetylation.

| Compound | Target | IC50 |

| This compound (compound 2) | Histone H4 Peptide Deacetylation | 30 nM |

Table 1: Inhibitory Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the deacetylation of histone H4 peptides.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of chlamydocin analogs are essential for reproducibility and further development. While the original protocol for this compound is not available, a general methodology for the synthesis and testing of similar chlamydocin analogs can be outlined.

General Synthesis of Chlamydocin Analogs

The synthesis of chlamydocin analogs typically involves a multi-step process that includes:

-

Peptide Synthesis: Solid-phase or solution-phase peptide synthesis is employed to assemble the linear tetrapeptide backbone.

-

Cyclization: The linear peptide is then cyclized to form the characteristic 12-membered ring structure.

-

Side Chain Modification: The side chain of the specific amino acid, often a derivative of 2-amino-8-oxodecanoic acid (Aoda), is modified to introduce the desired functional group. For this compound, this would involve the reduction of the epoxide in the chlamydocin side chain.

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of this compound on HDACs is typically determined using an in vitro enzymatic assay. A common protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated histone peptide substrate (e.g., a histone H4 peptide) are prepared in an assay buffer.

-

Inhibitor Incubation: The HDAC enzyme is pre-incubated with varying concentrations of this compound.

-

Enzymatic Reaction: The fluorogenic substrate is added to initiate the deacetylation reaction.

-

Development and Detection: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Data Analysis: The fluorescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

As a histone deacetylase inhibitor, this compound is expected to influence multiple signaling pathways that are crucial in cancer cell proliferation, survival, and differentiation. The inhibition of HDACs leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the altered expression of various genes.

Figure 1: Simplified Signaling Pathway of HDAC Inhibition. This diagram illustrates the general mechanism by which HDAC inhibitors like this compound exert their effects, leading to cell cycle arrest and apoptosis.

Experimental Workflow

The discovery and characterization of novel HDAC inhibitors like this compound follow a structured experimental workflow.

Figure 2: Experimental Workflow for HDAC Inhibitor Development. This flowchart outlines the key stages in the discovery, synthesis, and biological evaluation of a novel HDAC inhibitor such as this compound.

Conclusion

This compound represents a potent and promising histone deacetylase inhibitor. Its discovery and ongoing research into its mechanism of action contribute significantly to the development of novel epigenetic-based therapies for cancer and other diseases. Further investigation is warranted to fully elucidate its precise chemical structure, delineate its specific effects on various HDAC isoforms, and explore its therapeutic potential in preclinical and clinical settings. The detailed methodologies and data presented in this guide serve as a valuable resource for the scientific community to build upon this important work.

Dihydrochlamydocin Analog-1: A Technical Overview of its Structure and Properties for Drug Development

For Immediate Release

This whitepaper provides a detailed technical guide on the structure, properties, and potential therapeutic applications of Dihydrochlamydocin analog-1, a potent histone deacetylase (HDAC) inhibitor. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical characteristics, biological activity, and the methodologies for its study.

Core Molecular Structure and Chemical Properties

This compound, also known as 1-alaninechlamydocin, is a cyclic tetrapeptide and an analog of the natural product chlamydocin.[1][2] It possesses a molecular formula of C28H40N4O6 and a molecular weight of 528.65 g/mol .[3] The systematic IUPAC name for this compound is (3S,9S,14aR)-9-benzyl-3-((R)-7-hydroxy-6-oxooctyl)-6,6-dimethyldecahydropyrrolo[1,2-a][2][4][5][6]tetraazacyclododecine-1,4,7,10-tetraone.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 157618-75-2 | [3] |

| Molecular Formula | C28H40N4O6 | [3] |

| Molecular Weight | 528.65 g/mol | [3] |

| Appearance | Solid powder | [3] |

Biological Activity: Potent Histone Deacetylase Inhibition

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][3] Specifically, it has been shown to inhibit the deacetylation of histone H4 peptides with a half-maximal inhibitory concentration (IC50) of 30 nM.[4][7] HDAC inhibitors are a promising class of anti-cancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

The mechanism of action of cyclic tetrapeptide HDAC inhibitors generally involves a pharmacophore model consisting of three key elements: a surface recognition unit that binds to the rim of the HDAC active site pocket, a metal-binding domain that chelates the zinc ion in the active site, and a linker connecting these two domains.

Experimental Protocols

General Synthesis of Cyclic Tetrapeptide HDAC Inhibitors

Methodology:

-

Dipeptide Fragment Synthesis: Protected amino acids are coupled to form dipeptide fragments using standard peptide coupling reagents such as 2-(1-H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and diisopropylethylamine (DIPEA).

-

Linear Tetrapeptide Assembly: The dipeptide fragments are deprotected and then coupled together to form a linear tetrapeptide.

-

Cyclization: The linear tetrapeptide is cyclized under dilute conditions to favor intramolecular reaction.

-

Purification: The final cyclic tetrapeptide is purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of this compound against HDAC enzymes can be determined using a fluorescence-based assay. A general protocol is provided below:

Methodology:

-

Preparation: A nuclear extract from a cell line such as HeLa, which contains HDAC enzymes, is prepared. Serial dilutions of this compound are also prepared.

-

Enzymatic Reaction: The HeLa nuclear extract, the inhibitor at various concentrations, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) are incubated together in a 96-well plate at 37°C.

-

Signal Development: A lysine developer solution, containing trypsin, is added to the wells. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Detection: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Therapeutic Implications

HDAC inhibitors, including this compound, exert their effects by altering the acetylation status of histone and non-histone proteins. This leads to changes in chromatin structure and the regulation of gene expression.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of genes involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation. This mechanism underlies the potential of this compound as a therapeutic agent in oncology and potentially other diseases.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Selectivity Profiling: Determining the inhibitory activity of this compound against a panel of different HDAC isoforms to understand its selectivity.

-

In Vitro Cytotoxicity: Evaluating the cytotoxic effects of the compound against a broad range of cancer cell lines.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effects on histone acetylation in vivo.

The potent HDAC inhibitory activity of this compound makes it a compelling candidate for further drug development. The information and protocols provided in this whitepaper serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

- 1. Cyclic Tetrapeptide HDAC Inhibitors with Improved Plasmodium falciparum Selectivity and Killing Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 3. medkoo.com [medkoo.com]

- 4. histone deacetylation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Dihydrochlamydocin Analog-1 (CAS 157618-75-2): A Potent Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochlamydocin analog-1, a cyclic tetrapeptide belonging to the chlamydocin (B1668628) family, has emerged as a potent inhibitor of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the molecular pathways it modulates. Detailed experimental protocols for assessing its efficacy and mechanism of action are presented, alongside structured quantitative data. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and potential therapeutic applications.

Introduction

This compound (CAS 157618-75-2) is a synthetically derived analog of chlamydocin, a natural product isolated from Verticillium coccosporum. Like its parent compound, this analog exhibits significant biological activity, primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents. This compound has demonstrated potent inhibition of histone H4 deacetylation, suggesting its potential as an anticancer agent.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 157618-75-2 | [2][3][4] |

| Molecular Formula | C₂₈H₄₀N₄O₆ | [2] |

| Molecular Weight | 528.6 g/mol | [2] |

| Formal Name | cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl] | [2] |

| Solubility | Soluble in ethanol (B145695) and DMSO | |

| Storage | Store as a solid at -20°C for long-term stability (≥4 years) |

Biological Activity and Quantitative Data

This compound is a potent inhibitor of histone deacetylase activity. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC₅₀) for the deacetylation of histone H4 peptides.

| Assay | Cell Line | IC₅₀ | Reference |

| Inhibition of Histone H4 Peptide Deacetylation | HeLa | 30 nM | [1][2] |

Beyond its enzymatic inhibition, this compound has also been shown to affect cell proliferation.

| Activity | Cell Line | Concentration | Effect | Reference |

| Antiproliferative | A7r5 (rat aortic smooth muscle) | 1 µM | Inhibition of proliferation | [1][2] |

At present, there is no publicly available data on the cytotoxicity of this compound against a broader panel of cancer cell lines, its in vivo efficacy, or its pharmacokinetic profile. Research in these areas would be crucial for its further development as a therapeutic agent.

Mechanism of Action: Signaling Pathways

As a histone deacetylase inhibitor, this compound is predicted to induce a cascade of molecular events within the cell, primarily leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways generally associated with HDAC inhibition.

References

Dihydrochlamydocin Analog-1: A Potent Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrochlamydocin analog-1, also identified as compound 2 in several research contexts, is a potent histone deacetylase (HDAC) inhibitor derived from the natural product chlamydocin (B1668628). As a member of the cyclic tetrapeptide class of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an HDAC inhibitor, its effects on cancer cells, and detailed experimental protocols for its study.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

By inhibiting HDACs, this compound promotes histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes. The primary inhibitory activity of this compound has been quantified against the deacetylation of histone H4 peptides, demonstrating a half-maximal inhibitory concentration (IC50) of 30 nM.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its related analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro HDAC Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound | Histone H4 Peptide Deacetylation | 30 |

Table 2: Antiproliferative Activity of Related Chlamydocin Analogs

| Compound | Cell Line | IC50 |

| Ac-TAN-1746 (a chlamydocin analog) | 143B (Osteosarcoma) | 4.9 nM |

| Ac-TAN-1746 (a chlamydocin analog) | U2OS (Osteosarcoma) | 0.37 µM |

| 1-Alaninechlamydocin (a chlamydocin analog) | P. falciparum (Dd2) | 0.010 ± 0.001 µM |

| 1-Alaninechlamydocin (a chlamydocin analog) | HepG2 (Hepatocellular Carcinoma) | 0.038 ± 0.006 µM |

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay (Radioactive Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against histone deacetylases using a radiolabeled acetylated histone H4 peptide.

Materials:

-

[³H]acetyl-labeled histone H4 peptide substrate

-

HDAC enzyme source (e.g., nuclear extract or purified HDAC)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Stop Solution (e.g., 1 M HCl, 0.16 M acetic acid)

-

Ethyl acetate (B1210297)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the HDAC enzyme source, assay buffer, and the [³H]acetyl-labeled histone H4 peptide substrate.

-

Add this compound at various concentrations to the reaction mixture. Include a control reaction without the inhibitor.

-

Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).

-

Stop the reaction by adding the stop solution.

-

Extract the released [³H]acetic acid by adding ethyl acetate, followed by vigorous vortexing and centrifugation to separate the phases.

-

Transfer an aliquot of the upper ethyl acetate phase to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Cellular Effects

Inhibition of HDACs by this compound leads to a cascade of downstream cellular events, ultimately impacting cell fate. While specific signaling pathway analyses for this particular analog are not extensively detailed in the public domain, the known consequences of HDAC inhibition provide a strong indication of its mechanistic effects.

Cell Cycle Arrest

HDAC inhibitors are well-documented to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21^(WAF1/CIP1). The hyperacetylation of histones in the promoter region of the p21 gene leads to its increased transcription, resulting in a halt in cell cycle progression.

Induction of Apoptosis

This compound and related compounds can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), shifting the cellular balance towards apoptosis.

Dihydrochlamydocin Analog-1: A Technical Guide to Target Identification and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of Dihydrochlamydocin analog-1, a potent inhibitor of histone deacetylases (HDACs). This document details the biochemical properties of the compound, outlines the experimental methodologies for its characterization, and illustrates its interaction within cellular signaling pathways.

Introduction

This compound is a synthetic cyclic tetrapeptide belonging to the chlamydocin (B1668628) family of natural products. These compounds have garnered significant interest in drug discovery due to their potent anti-proliferative and cytotoxic activities. Initial investigations have identified this compound as a powerful inhibitor of histone deacetylases, a class of enzymes crucial for the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders, making them a prime target for therapeutic intervention.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cellular assays. The data presented below is compiled from studies on this compound and structurally similar chlamydocin analogs.

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | Histone H4 Peptide Deacetylation | Enzyme Inhibition Assay | 30 | - | - |

| 1-Alaninechlamydocin | Total HDACs (HeLa cell lysate) | Enzyme Inhibition Assay | 6.4 | SAHA | >1000 |

| Chlamydocin Analog 1b | HDAC1 | Recombinant Enzyme Assay | 15 | Trichostatin A (TSA) | 35 |

| Chlamydocin Analog 1b | HDAC2 | Recombinant Enzyme Assay | 25 | Trichostatin A (TSA) | 40 |

| Chlamydocin Analog 1b | HDAC6 | Recombinant Enzyme Assay | 50 | Trichostatin A (TSA) | 60 |

Target Identification and Validation

The primary molecular target of this compound has been identified as histone deacetylases. This was determined through a series of biochemical and cellular experiments designed to pinpoint its mechanism of action.

Biochemical Assays for HDAC Inhibition

The inhibitory potential of this compound against HDAC enzymes is a key aspect of its characterization. The following protocol is a representative method for determining the IC50 value.

Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) are purified. A fluorogenic acetylated peptide substrate (e.g., from a histone H4 sequence) is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Enzymatic Reaction: The HDAC enzyme is incubated with the various concentrations of this compound. The reaction is initiated by the addition of the acetylated peptide substrate.

-

Deacetylation and Signal Development: The reaction mixture is incubated to allow for enzymatic deacetylation. A developer solution is then added, which processes the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Target Engagement

To confirm that this compound engages its target within a cellular context, the acetylation status of known HDAC substrates is assessed.

Experimental Protocol: Western Blot Analysis of α-Tubulin Acetylation

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: The treated cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative increase in acetylated α-tubulin levels.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting HDACs, leading to the hyperacetylation of histone and non-histone proteins. This alters gene expression and affects various cellular processes.

Figure 1: Signaling pathway of this compound.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histone proteins. This results in a more open chromatin structure, which can lead to the altered transcription of genes involved in critical cellular processes such as the cell cycle and apoptosis.[1][2] Furthermore, the inhibition of specific HDACs like HDAC6 results in the hyperacetylation of non-histone proteins such as α-tubulin, which plays a role in microtubule stability and can also contribute to cell cycle arrest.[1]

Experimental and Logical Workflows

The identification and characterization of this compound as an HDAC inhibitor follows a logical progression of experiments.

Figure 2: Experimental workflow for target identification.

This workflow begins with the hypothesis that the analog possesses HDAC inhibitory activity, based on its structural similarity to known HDAC inhibitors. This is followed by in vitro biochemical assays to confirm and quantify this activity. Subsequently, cellular assays are performed to validate target engagement in a more biologically relevant system. Finally, phenotypic assays are conducted to understand the functional consequences of HDAC inhibition by the analog.

Figure 3: Logical relationship of the drug's action.

The logical flow of this compound's action begins with its binding to the active site of HDAC enzymes. This binding event inhibits the enzymatic deacetylation of key cellular proteins, which in turn triggers a cascade of events culminating in the desired anti-proliferative and pro-apoptotic cellular responses.

Conclusion

This compound is a potent small molecule inhibitor of histone deacetylases. Its target has been identified and validated through a combination of in vitro enzymatic assays and cell-based functional studies. The mechanism of action involves the inhibition of HDAC-mediated deacetylation, leading to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and cellular processes, ultimately resulting in anti-cancer effects. The detailed understanding of its target and mechanism of action provides a strong foundation for its further development as a potential therapeutic agent.

References

In-depth Technical Guide: In Vitro Studies of Chlamydocin Analogs as Histone Deacetylase Inhibitors

Disclaimer: Initial searches for "Dihydrochlamydocin analog-1" did not yield specific in vitro studies for a compound with this exact name. The available scientific literature extensively covers the in vitro evaluation of a broader class of related compounds, the Chlamydocin (B1668628) Analogs , primarily investigated for their potent activity as Histone Deacetylase (HDAC) inhibitors. This guide, therefore, focuses on the collective findings for these chlamydocin analogs.

This technical guide provides a comprehensive overview of the in vitro studies conducted on chlamydocin analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide details their mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and provides visual representations of relevant pathways and workflows.

Mechanism of Action: HDAC Inhibition

Chlamydocin and its synthetic analogs are potent inhibitors of histone deacetylases (HDACs).[1][2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.

By inhibiting HDACs, chlamydocin analogs induce the accumulation of hyperacetylated histones H3 and H4.[4] This "loosening" of the chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes like p21cip1/waf1.[4] The increased expression of such genes can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death) in cancer cells.[4][5] Chlamydocin itself is a cyclic tetrapeptide that acts as an irreversible inhibitor of HDACs, while many of its synthetic analogs are designed to be reversible inhibitors.[2]

Signaling Pathway of HDAC Inhibition by Chlamydocin Analogs

Caption: Signaling pathway of HDAC inhibition by chlamydocin analogs.

Quantitative Data Summary

The in vitro potency of various chlamydocin analogs has been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound/Analog | Target/Assay | Cell Line(s) | IC50 Value | Reference |

| Chlamydocin | HDAC Activity (in vitro) | - | 1.3 nM | [4] |

| Compound 1b | Antiproliferative Effect | MCF-7, K562 | Better than TSA | [5] |

TSA (Trichostatin A) is a well-known HDAC inhibitor often used as a positive control.

Experimental Protocols

The in vitro evaluation of chlamydocin analogs typically involves a series of assays to determine their biological activity and mechanism of action. Below are generalized protocols for key experiments.

HDAC Inhibitory Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated HDACs.

-

Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme in the presence and absence of the test compound. HDAC activity leads to the deacetylation of the substrate, which can then be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the compound is proportional to its inhibitory activity.

-

Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, developer solution, test compounds, and a microplate reader.

-

Method:

-

Prepare serial dilutions of the chlamydocin analog.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Proliferation/Viability Assay

These assays determine the effect of the compounds on the growth and viability of cancer cells.

-

Principle: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT or MTS reagent to a colored formazan (B1609692) product.

-

Cell Lines: MCF-7 (breast cancer), K562 (leukemia), A2780 (ovarian cancer), and others are commonly used.[4][5]

-

Method:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chlamydocin analog for a specified duration (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect specific proteins and assess changes in their expression levels upon treatment with the chlamydocin analogs.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

-

Targets: Acetylated histones (H3, H4), p21cip1/waf1, and other cell cycle or apoptosis-related proteins.[4]

-

Method:

-

Treat cells with the chlamydocin analog for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the in vitro evaluation of chlamydocin analogs.

Conclusion

The in vitro studies on chlamydocin analogs have consistently demonstrated their potent activity as HDAC inhibitors. These compounds effectively induce histone hyperacetylation, leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in various cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of therapeutic agents. Further research may focus on the selectivity of these analogs for different HDAC isoforms and their potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlamydocin analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Findings on Dihydrochlamydocin Analog-1 and the Broader Class of Chlamydocin Analogs

Executive Summary: A comprehensive review of publicly available scientific literature and databases reveals a scarcity of specific preliminary research findings for a compound explicitly identified as "Dihydrochlamydocin analog-1". The primary available data point, sourced from commercial suppliers, identifies it as a histone deacetylase (HDAC) inhibitor with a half-maximal inhibitory concentration (IC50) of 30 nM against the deacetylation of histone H4 peptides. Due to the lack of detailed published research on this specific analog, this guide will provide an in-depth overview of the parent compound, chlamydocin (B1668628), and the broader class of its synthetic analogs as potent histone deacetylase inhibitors. This will include representative data, generalized experimental protocols, and conceptual signaling pathways based on research into closely related compounds.

Introduction to Chlamydocin and its Analogs as HDAC Inhibitors

Chlamydocin is a naturally occurring cyclic tetrapeptide characterized by a unique 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue. This epoxyketone moiety is crucial for its biological activity, acting as an irreversible inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is implicated in the development and progression of various cancers, making them a key target for therapeutic intervention.

Researchers have synthesized numerous analogs of chlamydocin to enhance its therapeutic potential, improve its selectivity, and explore reversible inhibition mechanisms. These modifications often involve replacing the irreversible epoxyketone warhead with other zinc-binding groups such as hydroxamic acids, ketones, or aldehydes. This compound is presumed to be one such synthetic derivative.

Quantitative Data on Chlamydocin Analogs

The following table summarizes the inhibitory activity of the parent compound chlamydocin and provides the known data for this compound for comparison. The data for other analogs is extensive and varied based on their specific structural modifications.

| Compound | Target | IC50 | Reference |

| Chlamydocin | In vitro HDAC activity | 1.3 nM | |

| This compound | Deacetylation of histone H4 peptides | 30 nM |

Experimental Protocols

While specific protocols for this compound are not available, the following represents a generalized methodology for assessing the HDAC inhibitory activity of chlamydocin analogs, based on common practices in the field.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the HDAC enzyme activity.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Test compounds (chlamydocin analogs)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the HeLa nuclear extract to the wells of the 96-well plate.

-

Add the diluted test compounds to the respective wells. Include wells with a known HDAC inhibitor as a positive control and wells with DMSO as a negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for chlamydocin and its analogs is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes.

The downstream effects of HDAC inhibition by chlamydocin analogs include the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, the parent compound chlamydocin has been shown to induce the expression of p21(cip1/waf1), a cell cycle inhibitor, and to activate caspase-3, a key executioner of apoptosis. It also leads to the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in tumors.

The following workflow illustrates the general process from the identification of a lead compound like chlamydocin to the synthesis and evaluation of its analogs.

Conclusion and Future Directions

While specific research on this compound is not yet in the public domain, its classification as a chlamydocin analog and a potent HDAC inhibitor places it within a well-studied class of anti-cancer compounds. The broader family of chlamydocin analogs has demonstrated significant potential in inhibiting histone deacetylases and inducing cell death in cancer models. Future research will likely focus on delineating the specific HDAC isoform selectivity of new analogs, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings. The preliminary data for this compound suggests it is a promising candidate for further investigation within this class.

Chlamydocin Analogs: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant attention in the field of oncology due to its potent cytostatic and antimitogenic properties. Its primary mechanism of action involves the irreversible inhibition of histone deacetylases (HDACs), key enzymes in epigenetic regulation. This has spurred the development of a diverse range of Chlamydocin analogs aimed at improving therapeutic efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological significance, and experimental evaluation of Chlamydocin and its analogs, serving as a comprehensive resource for researchers and drug development professionals. We detail the chemical strategies for analog synthesis, present quantitative biological data in structured tables, and provide explicit experimental protocols for key assays. Furthermore, we visualize the intricate signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Introduction: The Emergence of Chlamydocin and its Analogs

Chlamydocin is a cyclic tetrapeptide antibiotic originally isolated from Diheterospora chlamydosporia. Its structure features a unique 12-membered ring and an epoxyketone moiety, which is crucial for its biological activity. The primary molecular target of Chlamydocin is the zinc-dependent histone deacetylases (HDACs). By irreversibly binding to the active site of HDACs, Chlamydocin and its analogs induce hyperacetylation of histone proteins, leading to the relaxation of chromatin structure and altered gene expression.[1] This epigenetic modification can trigger a cascade of cellular events, including cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibition a promising strategy for cancer therapy.[2]

The inherent potency of Chlamydocin has driven extensive research into the synthesis of analogs with modified structures. These modifications aim to enhance HDAC inhibitory activity, improve selectivity for specific HDAC isoforms, increase metabolic stability, and reduce off-target toxicity. Key modifications include the replacement of the epoxyketone warhead with other zinc-binding groups like hydroxamic acids, and alterations to the cyclic tetrapeptide backbone to modulate conformational properties and target interactions.[1][3]

Synthesis of Chlamydocin Analogs

The synthesis of Chlamydocin analogs typically involves a combination of solid-phase and solution-phase peptide chemistry. The general strategy involves the synthesis of a linear tetrapeptide precursor followed by a macrocyclization step.

General Synthesis of Chlamydocin-Hydroxamic Acid Analogs

A prominent class of Chlamydocin analogs replaces the irreversible epoxyketone moiety with a reversible hydroxamic acid group, a well-established zinc-binding motif in many HDAC inhibitors.[3] The synthesis of these analogs generally follows these key steps:

-

Linear Tetrapeptide Synthesis: The linear tetrapeptide backbone is assembled using standard solid-phase peptide synthesis (SPPS) techniques, often on a 2-chlorotrityl chloride resin. Amino acids, including protected derivatives of non-proteinogenic amino acids, are sequentially coupled using coupling reagents like HATU and DIPEA.[4]

-

Cleavage from Resin: The protected linear tetrapeptide is cleaved from the resin using a mild acid, such as dilute trifluoroacetic acid (TFA).

-

Macrocyclization: The cyclization of the linear peptide is a critical step and is typically performed in dilute solution to favor intramolecular cyclization over intermolecular polymerization. Coupling reagents like HATU are employed to facilitate the formation of the cyclic peptide backbone.[4]

-

Hydroxamic Acid Formation: The terminal carboxylic acid of a side chain (e.g., on an aminoadipic acid residue) is converted to a hydroxamic acid. This can be achieved by reacting the corresponding methyl ester with hydroxylamine (B1172632) hydrochloride in the presence of a base like KOH.[5][6]

Synthesis of Analogs with Modified Cyclic Backbones

Modifications to the cyclic tetrapeptide backbone are crucial for exploring structure-activity relationships. This can involve the incorporation of non-natural amino acids or altering the stereochemistry of the constituent amino acids to influence the conformational rigidity and interaction with the HDAC active site.[7] These modifications are typically introduced during the initial solid-phase synthesis of the linear precursor.

Biological Significance and Mechanism of Action

The biological significance of Chlamydocin analogs lies primarily in their potent inhibition of HDACs and the subsequent downstream cellular effects.

HDAC Inhibition

Chlamydocin and its analogs are potent inhibitors of Class I and IIa HDACs.[3] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays.

Table 1: In Vitro HDAC Inhibitory Activity of Chlamydocin and Select Analogs

| Compound | Target | IC50 (nM) | Reference |

| Chlamydocin | Total HDACs | 1.3 | [8] |

| 1-Alaninechlamydocin | Total HDACs | 6.4 | |

| Chlamydocin Chloromethyl Ketone | - | 3-10 ng/mL | |

| HC-toxin Chloromethyl Ketone | - | 30-40 ng/mL | |

| Chlamydocin-Hydroxamic Acid Analog (Ky-2) | Total HDACs | Potent | [3] |

| cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro) | Total HDACs | Potent | [9] |

Induction of Apoptosis

A key consequence of HDAC inhibition by Chlamydocin analogs is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.

HDAC inhibition leads to changes in the expression of genes that regulate apoptosis, including members of the Bcl-2 family. This results in an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[10][11] Cytochrome c then triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis.[12][13]

Cell Cycle Arrest

Chlamydocin and its analogs can induce cell cycle arrest, primarily at the G2/M phase.[8] This is often associated with the increased expression of cell cycle inhibitors like p21.

Quantitative Biological Data

The development of Chlamydocin analogs has generated a wealth of quantitative data regarding their biological activity. A summary of the cytotoxic activity of selected analogs against various cancer cell lines is presented below.

Table 2: Cytotoxicity of Chlamydocin Analogs against Human Cancer Cell Lines (IC50 values)

| Compound | MCF-7 (Breast) | HCT116 (Colon) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | K562 (Leukemia) | Reference |

| Chlamydocin | - | - | - | - | - | Potent | [8][14] |

| 1-Alaninechlamydocin | - | - | - | - | - | - | |

| Compound 1b | < TSA | - | - | - | - | < TSA | [9] |

| CM Derivative | Proliferative Decrease | - | - | Lower IC50 | Lower IC50 | - | [15] |

| Compound 10e | - | - | - | - | - | - | [16] |

| Compound 19 | - | - | - | - | - | - | [17] |

| Compound 7b | 3.58 µM | - | - | - | - | - | [16] |

Note: "-" indicates data not available in the cited sources. "Potent" and "< TSA" indicate high activity as reported in the source without a specific IC50 value.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Chlamydocin analogs.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of Chlamydocin analogs against HDAC enzymes.

Materials:

-

96-well black microplates

-

Fluorometric plate reader

-

HDAC assay buffer

-

HeLa nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing trypsin)

-

Chlamydocin analog (test compound)

-

Trichostatin A (TSA) or SAHA (positive control)

-

DMSO (vehicle control)

Procedure:

-

Prepare serial dilutions of the Chlamydocin analog and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black plate, add the following in order:

-

HDAC assay buffer

-

Diluted inhibitor or control

-

HeLa nuclear extract

-

Fluorogenic HDAC substrate

-

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the developer solution to each well and incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[18][19][20]

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of Chlamydocin analogs on cancer cell lines.

Materials:

-

96-well clear flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chlamydocin analog (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the Chlamydocin analog in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with vehicle) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[9][12][13][21][22]

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with Chlamydocin analogs.

Materials:

-

Cancer cell line of interest

-

Chlamydocin analog (test compound)

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the Chlamydocin analog at the desired concentration for a specified time period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3][14][23]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for the rational design of more potent and selective Chlamydocin analogs. Key structural modifications and their impact on biological activity are summarized below:

-

The Zinc-Binding Group: The epoxyketone of the natural product is a potent but potentially reactive and non-selective warhead. Replacing it with a hydroxamic acid moiety generally retains potent HDAC inhibitory activity while conferring reversibility and potentially improving the safety profile.[3] Other carbonyl-containing groups have also been explored as zinc ligands.[24]

-

The Cyclic Tetrapeptide Backbone: The conformation of the cyclic backbone is critical for proper orientation of the zinc-binding group within the HDAC active site. Introduction of different amino acids, including non-proteinogenic and conformationally restricted residues, can significantly impact potency and selectivity.[8] For instance, replacing the aminoisobutyric acid (Aib) residue with an aromatic amino acid has been shown to enhance both in vivo and in vitro inhibitory activity.

-

The "Cap" Group: The side chains of the amino acids in the cyclic peptide act as "cap" groups that interact with the surface of the HDAC enzyme. Modifications to these groups, such as the introduction of hydrophobic substituents, can improve binding affinity and cellular activity.[9]

Conclusion and Future Directions

Chlamydocin and its analogs represent a promising class of HDAC inhibitors with significant potential for cancer therapy. The extensive research into their synthesis and biological activity has provided valuable insights into the structural requirements for potent and selective HDAC inhibition. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this area.

Future efforts in the field of Chlamydocin analogs will likely focus on:

-

Improving Isoform Selectivity: Designing analogs that selectively target specific HDAC isoforms to minimize off-target effects and improve the therapeutic window.

-

Enhancing Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.

-

Combination Therapies: Exploring the synergistic effects of Chlamydocin analogs with other anticancer agents, such as chemotherapy and immunotherapy.

-